molecular formula C8H16N2O B14766219 1-Isopropyl-3-methylpiperazin-2-one

1-Isopropyl-3-methylpiperazin-2-one

Cat. No.: B14766219
M. Wt: 156.23 g/mol
InChI Key: IXEFYKRPDOGDIC-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methylpiperazin-2-one: is a heterocyclic organic compound with the molecular formula C8H16N2O . It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methylpiperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring.

Scientific Research Applications

1-Isopropyl-3-methylpiperazin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Isopropyl-2-methylpiperazine
  • 1-Isobutyl-3-methylpiperazin-2-one hydrobromide
  • 1,3-Dimethylpiperazin-2-one hydrochloride

Comparison: 1-Isopropyl-3-methylpiperazin-2-one is unique due to the specific positioning of the isopropyl and methyl groups on the piperazine ring. This structural arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and biological activity, compared to its analogs. For instance, the presence of the isopropyl group may enhance lipophilicity, affecting the compound’s ability to cross biological membranes .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-methyl-1-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-6(2)10-5-4-9-7(3)8(10)11/h6-7,9H,4-5H2,1-3H3

InChI Key

IXEFYKRPDOGDIC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1)C(C)C

Origin of Product

United States

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